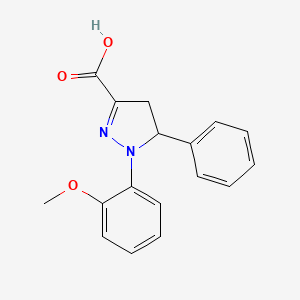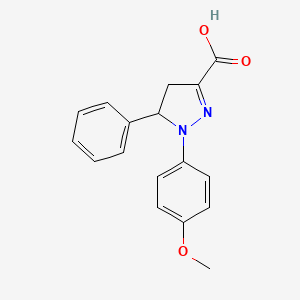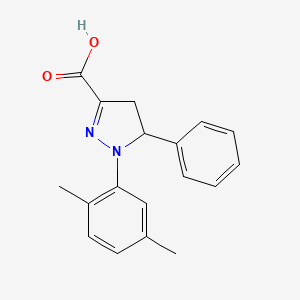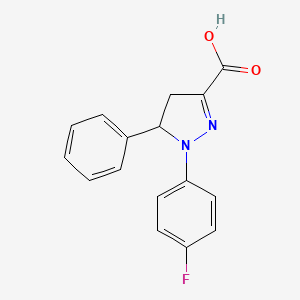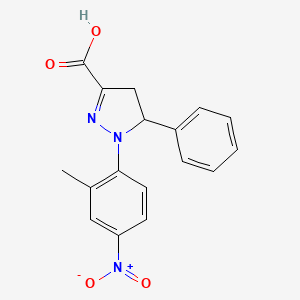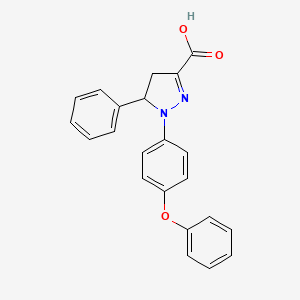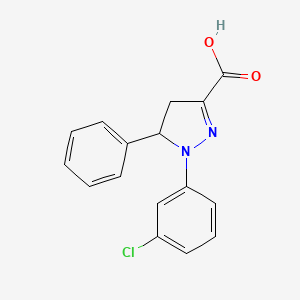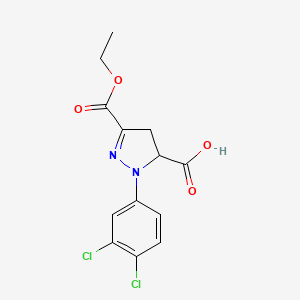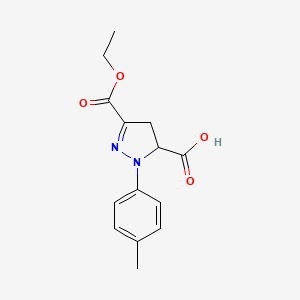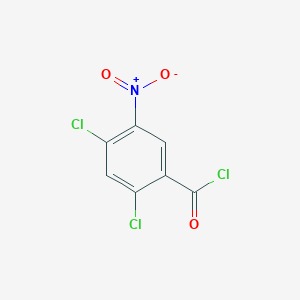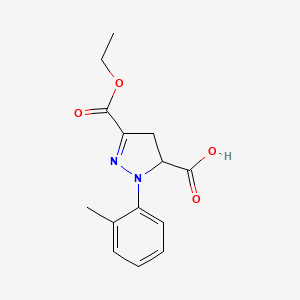
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as EPC-1, is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is a synthetic compound that has been studied for its potential applications in the treatment of inflammation, pain, and other diseases. EPC-1 has been found to be a potent and selective inhibitor of COX-2, and has been studied for its potential use in the treatment of chronic pain and inflammation.
科学的研究の応用
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in the treatment of inflammation, pain, and other diseases. It has been found to be a potent and selective inhibitor of COX-2, and has been studied for its potential use in the treatment of chronic pain and inflammation. In addition, 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to be effective in reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has also been studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
作用機序
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid works by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. By inhibiting the activity of COX-2, 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can reduce the production of these pro-inflammatory molecules, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to be a potent and selective inhibitor of COX-2. As such, it has been found to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. In addition, 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. These effects can lead to a reduction in inflammation and pain.
実験室実験の利点と制限
The main advantage of using 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in laboratory experiments is its potency and selectivity for COX-2. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid also has some limitations. It is not as stable as other small molecule inhibitors, and its effects can be short-lived. In addition, it is not as potent as other inhibitors, so higher concentrations may be required for optimal results.
将来の方向性
The potential applications of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid are numerous, and there are many future directions for research. These include further investigation into its potential anti-inflammatory, anti-cancer, and analgesic effects. In addition, further research could be conducted into the development of more stable and potent analogs of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, as well as new methods of delivery. Finally, further research could be conducted into the effects of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid on other enzymes involved in inflammation and pain, such as 5-lipoxygenase and 12-lipoxygenase.
合成法
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be synthesized using a two-step synthesis method. The first step involves the condensation of 2-methylphenylacetic acid with ethyl chloroformate to form the ethoxycarbonyl ester of 2-methylphenylacetic acid. The second step involves the reaction of the ethoxycarbonyl ester with 5-aminopyrazole-4-carboxylic acid to form 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.
特性
IUPAC Name |
5-ethoxycarbonyl-2-(2-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)10-8-12(13(17)18)16(15-10)11-7-5-4-6-9(11)2/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKAWJQZBURCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


